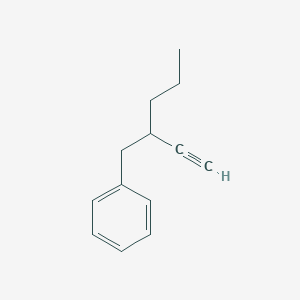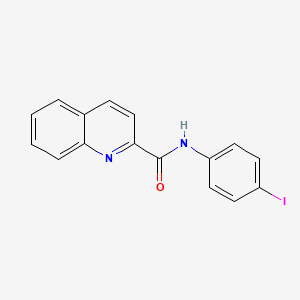
2-Quinolinecarboxamide, N-(4-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinolinecarboxamide, N-(4-iodophenyl)- is a chemical compound with the molecular formula C16H11IN2O It consists of a quinoline ring system with a carboxamide group at the 2-position and an N-(4-iodophenyl) substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinolinecarboxamide, N-(4-iodophenyl)- typically involves the reaction of 2-quinolinecarboxylic acid with 4-iodoaniline in the presence of coupling agents such as carbodiimides. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 2-Quinolinecarboxamide, N-(4-iodophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Quinolinecarboxamide, N-(4-iodophenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
Substitution Products: Azides, nitriles, and other substituted derivatives.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Amines.
Coupling Products: Biaryl derivatives.
Aplicaciones Científicas De Investigación
2-Quinolinecarboxamide, N-(4-iodophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as an anticancer agent and in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-Quinolinecarboxamide, N-(4-iodophenyl)- depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The quinoline ring system can intercalate with DNA, potentially leading to anticancer effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Quinolinecarboxamide, N-(2-iodophenyl)-
- 2-Quinolinecarboxamide, N-(4-bromophenyl)-
- 2-Quinolinecarboxamide, N-(4-chlorophenyl)-
Uniqueness
2-Quinolinecarboxamide, N-(4-iodophenyl)- is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding. This feature can enhance the compound’s binding affinity and specificity in biological systems, making it a valuable tool in medicinal chemistry and drug development.
Propiedades
Número CAS |
501699-01-0 |
|---|---|
Fórmula molecular |
C16H11IN2O |
Peso molecular |
374.17 g/mol |
Nombre IUPAC |
N-(4-iodophenyl)quinoline-2-carboxamide |
InChI |
InChI=1S/C16H11IN2O/c17-12-6-8-13(9-7-12)18-16(20)15-10-5-11-3-1-2-4-14(11)19-15/h1-10H,(H,18,20) |
Clave InChI |
ZRSTWMDGPAFRLC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
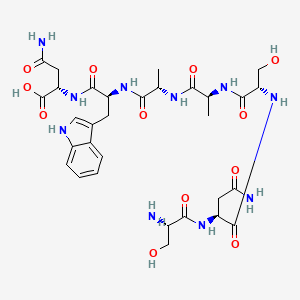
![2-[Cyclohexyl-(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14228686.png)

![N-[(3,5-Dimethylphenyl)methyl]-N-methyl-3-phenylprop-2-ynamide](/img/structure/B14228701.png)
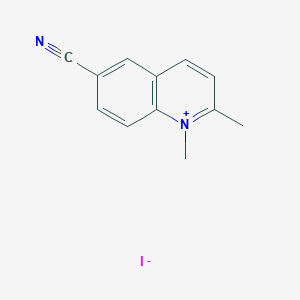
![1-[(2S,3S)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14228710.png)
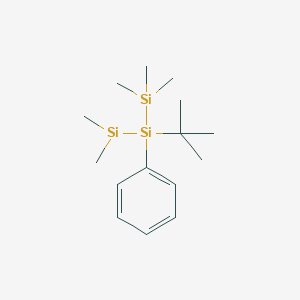
![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
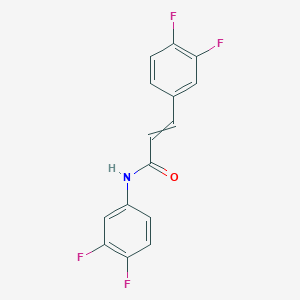
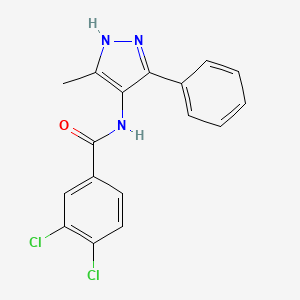
![N-[(Anthracen-9-YL)methyl]pyridin-3-amine](/img/structure/B14228735.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
